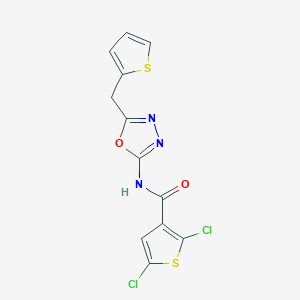
2,5-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H7Cl2N3O2S2 and its molecular weight is 360.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed various synthetic routes to create derivatives of thiophene and oxadiazole compounds, including the synthesis of 2,5-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide. These synthetic processes involve multi-step reactions that yield novel compounds, which are then characterized using techniques such as IR, NMR, Mass spectrometry, and elemental analysis. This meticulous synthesis and characterization work forms the foundation for understanding the properties and potential applications of these compounds in various fields of research.
- Synthesis Techniques: Innovative synthetic methods have been developed to construct these compounds, involving condensation reactions, the use of specific reagents, and careful optimization of reaction conditions to achieve high yields and desired functionalities (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation
The biological activities of these compounds have been explored through various in vitro evaluations. These studies include antimicrobial, anticancer, and antioxidant assessments, where the synthesized compounds show promising activities against a range of bacteria, cancer cell lines, and oxidative processes.
Antimicrobial Activity
Certain derivatives have been tested for their effectiveness against various bacterial and fungal strains, showing significant antimicrobial properties which could lead to the development of new antibiotics (Naganagowda & Petsom, 2011).
Anticancer Evaluation
Some compounds exhibit anticancer activity against different cancer cell lines, highlighting their potential as leads for developing novel anticancer agents. These activities are often assessed using cell viability assays to determine the compound's efficacy in inhibiting cancer cell growth (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antioxidant Activity
The ability of these compounds to act as antioxidants has been explored, with some showing higher activity than known antioxidants like ascorbic acid. This indicates their potential use in combating oxidative stress and related diseases (Tumosienė et al., 2019).
Propriétés
IUPAC Name |
2,5-dichloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S2/c13-8-5-7(10(14)21-8)11(18)15-12-17-16-9(19-12)4-6-2-1-3-20-6/h1-3,5H,4H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROOMGVHLVNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

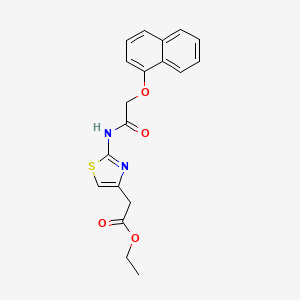
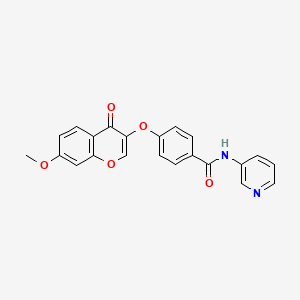
![4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2955439.png)
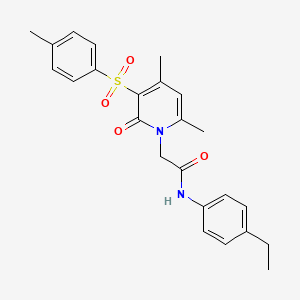
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)
![2-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2955444.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2955445.png)

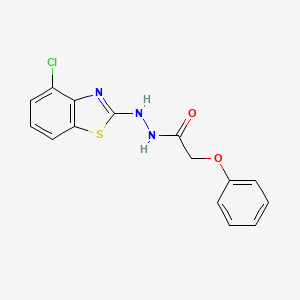

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2955451.png)
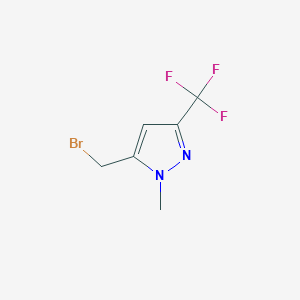
![14-Oxo-3,7,15-triazadispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B2955454.png)
![N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2955456.png)